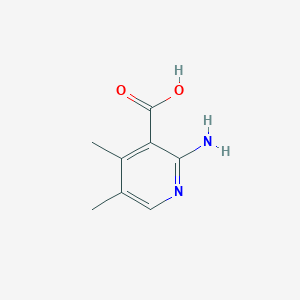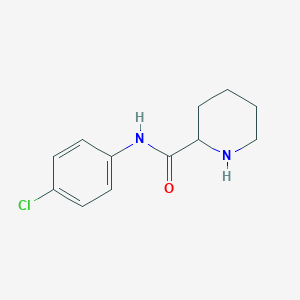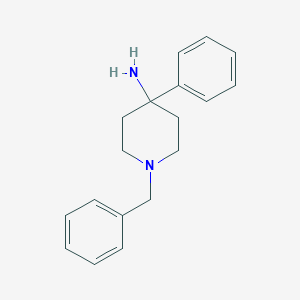
sodium;4-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-iodo-, sodium salt is an organic compound with the molecular formula C₇H₄INaO₂. It is a derivative of benzoic acid where the hydrogen atom at the para position of the benzene ring is replaced by an iodine atom, and the carboxylic acid group is converted to its sodium salt form. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-iodo-, sodium salt typically involves the iodination of benzoic acid followed by neutralization with sodium hydroxide. One common method is as follows:
Iodination: Benzoic acid is reacted with iodine and an oxidizing agent such as nitric acid to introduce the iodine atom at the para position.
Neutralization: The resulting 4-iodobenzoic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of benzoic acid, 4-iodo-, sodium salt follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Mixing benzoic acid with iodine and an oxidizing agent in a reactor.
- Controlling the temperature and reaction time to achieve complete iodination.
- Neutralizing the product with sodium hydroxide and purifying the final compound through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Benzoic acid, 4-iodo-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different products, and reduction reactions can convert it back to benzoic acid derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products:
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Oxidation Products: Carboxylic acids or ketones.
Coupling Products: Biaryl compounds.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-iodo-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in coupling reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-iodo-, sodium salt involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Cellular Pathways: The compound can interfere with cellular processes such as oxidative phosphorylation and acetic acid metabolism, leading to antimicrobial effects.
Comparación Con Compuestos Similares
4-Iodobenzoic Acid: The parent compound without the sodium salt form.
4-Bromobenzoic Acid: Similar structure with a bromine atom instead of iodine.
4-Chlorobenzoic Acid: Contains a chlorine atom at the para position.
Comparison:
Propiedades
Número CAS |
1005-30-7 |
|---|---|
Fórmula molecular |
C7H4INaO2 |
Peso molecular |
270 g/mol |
Nombre IUPAC |
sodium;4-iodobenzoate |
InChI |
InChI=1S/C7H5IO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |
Clave InChI |
PGOQXVXZIXKUSU-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1C(=O)[O-])I.[Na+] |
SMILES isomérico |
C1=CC(=CC=C1C(=O)[O-])I.[Na+] |
SMILES canónico |
C1=CC(=CC=C1C(=O)[O-])I.[Na+] |
| 1005-30-7 | |
Sinónimos |
Benzoic acid, 4-iodo-, sodiuM salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)


![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)

![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)




